3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
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Overview
Description
3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chlorophenyl group, a thiophenyl group, and a pyrazolyl group, all connected through an oxadiazole ring. The combination of these functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the thiophene group: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide or amidoxime, with a carboxylic acid derivative under dehydrating conditions.
Introduction of the chlorophenyl group: The final step typically involves a nucleophilic substitution reaction where the chlorophenyl group is introduced using a chlorophenyl halide and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability.
Chemical Reactions Analysis
3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones if the thiophene group is targeted.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or other reducible functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form larger ring systems or fused heterocycles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide or potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is studied for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole include other heterocyclic compounds with similar structural motifs, such as:
3-(2-chlorophenyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole: Lacks the thiophene group, which may result in different chemical and biological properties.
3-(2-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Contains a furan ring instead of a thiophene ring, which can affect its reactivity and interactions.
3-(2-chlorophenyl)-5-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Contains a pyridine ring, which may enhance its coordination chemistry properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4OS/c16-10-5-2-1-4-9(10)14-17-15(21-20-14)12-8-11(18-19-12)13-6-3-7-22-13/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMHRKKWAROTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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